2,8-Quinolinediamine

Descripción

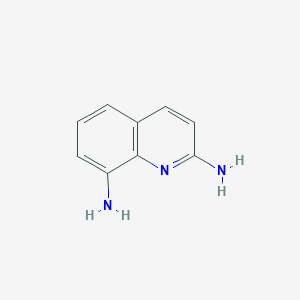

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFWMRDQOJXAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323746 | |

| Record name | 2,8-Quinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-76-1 | |

| Record name | 7508-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Quinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2,8 Quinolinediamine and Its Derivatives

General Synthetic Routes to Quinolinediamine Core Structures

The construction of the quinolinediamine core involves two primary stages: the formation of the quinoline (B57606) ring system and the subsequent introduction of amine groups at specific positions.

Established Synthetic Strategies for Quinoline Ring Formation

Several classical methods have been established for the synthesis of the quinoline ring, each with its own advantages and limitations. numberanalytics.com These methods often start from aniline (B41778) derivatives and utilize different reagents to build the pyridine (B92270) portion of the quinoline structure. mdpi.com

Skraup Synthesis: This is one of the earliest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.com

Doebner-von Miller Synthesis: A variation of the Skraup synthesis, this method reacts an aniline derivative with an α,β-unsaturated aldehyde or ketone, offering more flexibility and milder conditions. numberanalytics.comnih.gov

Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. numberanalytics.commdpi.com It is known for its simplicity and high yields. numberanalytics.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.org

Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinolines, which can be further modified. mdpi.com

Modern synthetic methods have also been developed, including transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation and C-H activation, which offer milder reaction conditions and greater functional group tolerance. mdpi.comresearchgate.net

Introduction of Amine Functionalities at Specific Ring Positions

Once the quinoline core is formed, amine groups can be introduced at various positions. The introduction of amine functionalities at the C2 and C8 positions is of particular interest. One common strategy involves the use of a pre-functionalized starting material, such as an o-substituted aniline, in a classical quinoline synthesis. For instance, using an o-phenylenediamine (B120857) derivative in a reaction like the Doebner-von Miller synthesis could potentially lead to an aminoquinoline.

Another key strategy is nucleophilic aromatic substitution (SNAr) on a halo-substituted quinoline. For example, a chloroquinoline derivative can react with an amine to introduce the amino group. The synthesis of 2-methyl-8-aminoquinoline has been challenging due to the difficulty of amino substitution at the C8 position of 2-methyl-8-chloroquinoline. google.com However, a multi-step process starting from o-nitrophenol involving reduction, cyclization, and then amino substitution has been developed. google.com C-H activation is a modern and powerful approach for the regioselective functionalization of the quinoline ring, particularly for introducing substituents at the C2 and C8 positions under mild conditions. researchgate.net

Targeted Synthesis of 2,8-Quinolinediamine Derivatives

The synthesis of specific derivatives of this compound often requires a multi-step approach, starting with the construction of a suitably substituted quinoline precursor.

Synthesis of 2,8-Bis(trifluoromethyl)quinoline (B3046767) Diamine (QDA) Derivatives

Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown significant biological activity. The synthesis of these compounds often begins with the creation of the 2,8-bis(trifluoromethyl)quinolin-4-ol. This can be achieved by reacting 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid. mdpi.com The resulting quinolinol is then converted to the more reactive 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) using a chlorinating agent like phosphorus oxychloride. mdpi.comsemanticscholar.org This 4-chloro derivative serves as a key intermediate for introducing various amine-containing side chains at the C4 position via nucleophilic aromatic substitution. semanticscholar.org

A specific method for synthesizing 2,8-bis(trifluoromethyl)quinoline diamine (QDA) derivatives involves the reaction of 4-methoxy-trifluoromethylquinoline with a diaminoalkane. researchgate.net In this procedure, the mixture is heated to temperatures ranging from 90-130 °C with constant stirring. researchgate.net The reaction progress is monitored by thin-layer chromatography until the starting material is fully consumed. researchgate.net Following the reaction, water is added, and the product is extracted using an organic solvent such as methyl acetate (B1210297). researchgate.net

Table 1: Reaction Conditions for the Synthesis of QDA Derivatives

| Parameter | Value |

| Starting Materials | 4-Methoxy-trifluoromethylquinoline, Diaminoalkane |

| Temperature | 90-130 °C |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Work-up | Addition of water, Extraction with methyl acetate |

After synthesis and initial extraction, the crude product containing QDA derivatives and potential isomers requires purification. Column chromatography is a widely used and effective technique for this purpose. semanticscholar.org Silica gel is commonly employed as the stationary phase. semanticscholar.org

The choice of the mobile phase, or eluent, is critical for achieving good separation. A common eluent system for purifying quinoline derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. semanticscholar.org The ratio of these solvents can be adjusted to optimize the separation of the desired product from impurities and unreacted starting materials. For other quinoline derivatives, different solvent systems like dichloromethane (B109758) and methanol (B129727) (often with a small amount of ammonia) or diethyl ether are used. mdpi.com

Table 2: Chromatographic Purification of Quinolinediamine Derivatives

| Technique | Stationary Phase | Common Eluent Systems |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate semanticscholar.org |

| Dichloromethane/Methanol (with NH3) mdpi.com | ||

| Diethyl Ether mdpi.com |

Reaction Conditions Utilizing 4-Methoxy-trifluoromethylquinoline and Diaminoalkanes

Preparation of Other Substituted this compound Analogs

The core this compound scaffold can be modified through various synthetic approaches to yield a diverse array of substituted analogs. These modifications are crucial for optimizing the pharmacological profile of the parent compound.

A notable chemical entity, 2,8-dicyclopentyl-4-methylquinoline (DCMQ), has served as a lead compound for the development of new antimycobacterial agents. nih.govaustinpublishinggroup.com Structural optimization of DCMQ has led to the synthesis of numerous analogues, including ring-substituted quinolinecarboxylic acids and esters. nih.govresearchgate.net Research has shown that substituting the quinoline ring with dicyclopentyl groups can enhance antimycobacterial activity. researchgate.net

Further structural modifications of DCMQ have resulted in the synthesis of several new series of ring-substituted quinolinecarbohydrazides and quinolinecarboxamides. nih.gov For instance, analogues such as 4,8-dicyclopentyl-2-quinolinecarbohydrazide have shown significant inhibitory activity against M. tuberculosis. nih.gov The synthesis of these derivatives often starts from the corresponding quinolinecarboxylic esters, which are then reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide.

Table 1: Antimycobacterial Activity of DCMQ and Related Analogues

| Compound Name | Structure/Key Substituents | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2,8-Dicyclopentyl-4-methylquinoline (DCMQ) | Dicyclopentyl at C2, C8; Methyl at C4 | 6.25 | nih.govnih.gov |

| Methyl 4,8-dicyclopentyl-2-quinolinecarboxylate | Dicyclopentyl at C4, C8; Carboxylate at C2 | 2.00 | researchgate.net |

| Ethyl 2-(2,8-dicyclopentyl-4-quinolyl)acetate | Dicyclopentyl at C2, C8; Acetate at C4 | 4.00 | researchgate.net |

The functionalization of the quinoline nucleus with various substituents is a key strategy for modulating the properties of this compound derivatives.

Nitro Group Introduction: Nitration of the quinoline ring is a common method for introducing nitro groups, which can serve as versatile synthetic handles for further transformations, such as reduction to an amino group. nih.gov The nitration of 1-methyl-2-quinolone, for example, occurs sequentially at the 6-, 3-, and 8-positions depending on the reaction temperature. nih.gov For 4-hydroxy-2(1H)-quinolinone, nitration can be achieved using fuming nitric acid in acetic acid to yield 4-hydroxy-3-nitro-2(1H)-quinolinone. google.com Depending on the substrate and conditions, nitration can sometimes occur on the benzo ring of the quinoline system. google.com In the case of 4-nitroquinoline (B1605747) N-oxide, amination reactions can lead to the formation of 2,8-diaminated quinoline N-oxide. mdpi.com

Cyclohexyl and Other Group Introduction: The introduction of lipophilic groups like cyclohexyl can be synthetically valuable. For example, 4,5-dicyclohexyl-2-quinolinecarbohydrazide has been synthesized and has exhibited notable antimycobacterial activity. nih.gov Other functionalizations can be achieved through various C-H activation and functionalization strategies, which allow for the regioselective introduction of alkyl, aryl, and heteroaromatic groups onto the quinoline scaffold. mdpi.com The use of directing groups, such as the 8-aminoquinoline (B160924) amide, can facilitate site-selective functionalization at positions like C5. researcher.life

The 2,8-diamine scaffold is a key feature of certain kinase inhibitors. A prominent example is BOS172722, a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, which is a target in cancer therapy. nih.govacs.orgaacrjournals.org BOS172722 is chemically identified as N²-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N⁸-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine. acs.orgnih.gov

The development of BOS172722 originated from a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors that, while potent, suffered from rapid metabolic turnover in human liver microsomes (HLM). acs.org A key breakthrough in overcoming this instability was the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core. acs.orgicr.ac.uk This modification was found to suppress metabolism at the distant aniline portion of the molecule, leading to the discovery of the clinical candidate BOS172722. acs.orgnih.gov The synthesis involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then efficiently derivatized to produce the final kinase inhibitors. icr.ac.uk

Strategies for Introducing Nitro, Cyclohexyl, and Other Groups on the Quinoline Nucleus

Advanced Synthetic Approaches for this compound Conjugates and Hybrid Molecules

To enhance the therapeutic potential and overcome challenges like drug resistance, advanced synthetic strategies such as molecular hybridization and multicomponent reactions are employed to create novel molecules based on the this compound scaffold.

Molecular hybridization is a rational drug design approach that involves covalently linking two or more pharmacophoric units to create a new single hybrid compound. nih.govmdpi.com This strategy aims to produce molecules with improved activity, modified selectivity, reduced side effects, or the ability to overcome drug resistance. mdpi.com The integration of two bioactive frameworks can lead to new compounds with enhanced drug-like properties, combining the beneficial aspects of each component. researchgate.net

This technique has been applied to quinoline-based compounds to improve their bioactivity. nih.gov For example, quinoline scaffolds have been hybridized with other pharmacophores like biphenyl, benzomorphan, and β-enaminone to create novel antimalarial agents. nih.gov The hybridization of natural peptides with other active sequences is another effective strategy to redirect biological activity and generate novel bioactive molecules with desired properties. nih.gov This approach of combining pharmacophores can be applied to the this compound scaffold to potentially enhance its efficacy against various therapeutic targets.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. acs.org The Ugi and Staudinger reactions are powerful MCRs used in the synthesis of diverse heterocyclic structures. researchgate.net

These reactions have been successfully applied to aminoquinoline scaffolds. For instance, a series of 4-aminoquinoline- and 8-aminoquinoline-based tetrazoles and lactams were synthesized using the Staudinger and Ugi multicomponent reactions. researchgate.netresearchgate.net The Ugi four-component reaction (Ugi-4CR) is particularly versatile as it allows for the rapid, diversity-oriented synthesis of α-aminoacylamide backbones from an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. beilstein-journals.org This has been used to synthesize quinoline derivatives containing a γ-lactam moiety from chloroquinolinecarbaldehydes, isocyanides, and aromatic amines. beilstein-journals.org The Friedländer reaction, another MCR variant, can be used to prepare 2-aminoquinoline-3-carboxamides from 2-aminobenzaldehydes and cyanoacetamides. nih.gov These MCR strategies provide a modular and efficient route to generate large libraries of complex this compound derivatives for biological screening.

Palladium-Catalyzed Carbonylative Reactions for Quinoline-Derived Heterocycles

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, prized for their efficiency and tolerance of diverse functional groups. nih.gov Carbonylative reactions, which incorporate a molecule of carbon monoxide (CO), are particularly powerful for constructing complex carbonyl-containing compounds, including heterocyclic structures like quinolones (oxo-quinolines). researchgate.netmdpi.com These methods are primarily employed for the de novo synthesis of the quinoline ring system rather than for the derivatization of a pre-existing quinoline.

One prominent strategy is the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal or internal alkynes. nih.gov This reaction, often facilitated by a solid CO source like molybdenum hexacarbonyl [Mo(CO)₆], can produce 3-substituted or 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Microwave-assisted conditions can accelerate these transformations. nih.gov Another approach involves a cascade reaction sequence, for instance, the palladium-catalyzed intermolecular aminocarbonylation of 2-(2-haloalkenyl)aryl halides, followed by an intramolecular amidation to yield 2-quinolones. acs.orgthieme-connect.comacs.orgnih.gov This tandem process efficiently builds the heterocyclic core in a single operational sequence. acs.orgnih.gov By modifying the reaction sequence—delaying the introduction of the CO atmosphere—the same starting materials can be guided to form isoquinolones instead. acs.orgthieme-connect.comacs.org

These methodologies highlight the construction of the fundamental quinoline skeleton. To produce a 2,8-diamino substituted quinoline via these routes, one would need to start with an appropriately substituted aniline precursor, such as a derivative of 1,3-phenylenediamine containing an ortho-iodine or a haloalkenyl group to facilitate the palladium-catalyzed cyclization.

Table 1: Examples of Palladium-Catalyzed Carbonylative Synthesis of Quinoline Heterocycles

| Starting Material(s) | Catalyst/Reagents | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Iodoaniline, Terminal Alkyne | Pd(OAc)₂, Pyridine, CO | 3- and 4-substituted quinolin-2(1H)-ones | N/A | nih.gov |

| N-Substituted 2-Iodoaniline, Internal Alkyne | Pd-catalyst (ligand-free), CO | 3,4-Disubstituted quinolin-2(1H)-ones | High | nih.gov |

| 2-(2-Haloalkenyl)aryl Halide, Amine | Pd₂(dba)₃, Ligand, Cs₂CO₃, CO | 2-Quinolone | Good | acs.orgacs.org |

| Benzyl Chloride, o-Nitrobenzaldehyde | Pd-catalyst, Mo(CO)₆ | 3-Arylquinolin-2(1H)-one | Moderate | researchgate.net |

| 2-Iodoaniline, Terminal Alkyne, Fe(CO)₅ | Pd-catalyst, Piperazine (B1678402), Triethylamine | 4-Quinolone | Excellent | mdpi.com |

Conjugation with Other Pharmacologically Active Moieties (e.g., Naphthalimide, Piperazine, Pyrazole (B372694), Triazole, Enaminones)

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a widely used technique to develop new chemical entities with potentially enhanced or novel biological activities. nih.govgoogle.com The amino groups of this compound serve as versatile handles for such conjugation, allowing for the synthesis of a wide array of derivatives.

Naphthalimide Conjugates

Naphthalimide moieties can be conjugated to aminoquinolines through a condensation reaction. Typically, a diaminoquinoline is heated with 1,8-naphthalic anhydride (B1165640) or a substituted analogue in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP). nih.govresearchgate.net The reaction proceeds via the formation of an intermediate amic acid, which then cyclizes to the imide, linking the quinoline and naphthalimide scaffolds. nih.gov This method is directly applicable to the amino groups of this compound.

Table 2: Synthesis of Naphthalimide-Quinoline Conjugates

| Quinoline Reactant | Naphthalimide Reactant | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 4-Diaminoquinoline | 1,8-Naphthalic anhydride | NMP, 150 °C | 1,8-Naphthalimide-4-aminoquinoline conjugate | nih.gov |

Piperazine Conjugates

The synthesis of quinoline-piperazine hybrids is commonly achieved through nucleophilic aromatic substitution (SNAr). A halo-quinoline, such as 4,7-dichloroquinoline, is reacted with a piperazine derivative. nih.govgoogle.com The reaction often requires a base, such as potassium carbonate, and is typically performed in a polar solvent like isopropanol (B130326) or dimethylformamide (DMF) at elevated temperatures. nih.govgoogle.com The greater nucleophilicity of one of the piperazine nitrogens allows it to displace a halogen atom on the quinoline ring, forming the desired conjugate.

Table 3: Synthesis of Piperazine-Quinoline Conjugates

| Quinoline Reactant | Piperazine Reactant | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Piperazine | K₂CO₃, i-PrOH, Reflux | 7-Chloro-4-(piperazin-1-yl)quinoline | google.com |

Pyrazole Conjugates

Several methods exist for the synthesis of pyrazole-quinoline conjugates. One established route is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound condenses with a hydrazine derivative to form the pyrazole ring, which can then be linked to a quinoline scaffold. rsc.org Alternatively, the Doebner reaction can be employed, where a hydrazone undergoes cyclization to form a pyrazole derivative, which is subsequently converted into a quinoline-carboxylic acid and further functionalized. nih.govresearchgate.net More recent methods include the acid-mediated, one-pot tandem reaction of substituted anilines with pyrazolones to yield pyrazolo[4,3-c]quinolines. rsc.org

Table 4: Synthesis of Pyrazole-Quinoline Conjugates

| Quinoline/Aniline Reactant | Pyrazole/Hydrazine Reactant | Method/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Hydrazone (from acetophenone (B1666503) and hydrazine) | p-Toluidine, 2-Oxo-propanoic acid | Doebner reaction, Reflux | Pyrazole-quinoline conjugate | nih.gov |

Triazole Conjugates

The most prevalent and efficient method for synthesizing quinoline-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netjuniperpublishers.combeilstein-journals.org This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. juniperpublishers.com To create the conjugate, either the quinoline moiety is functionalized with an azide and reacted with an alkyne-containing pharmacophore, or a quinoline-alkyne is reacted with an azide-bearing molecule. asianpubs.orgnih.gov These reactions are known for their high yields and compatibility with a wide range of functional groups, often proceeding under mild conditions, including solvent-free mechanochemical methods. beilstein-journals.org

Table 5: Synthesis of Triazole-Quinoline Conjugates

| Quinoline Reactant | Co-reactant | Method/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Quinoline-alkyne | Aryl azide | Cu(OAc)₂, Methanol, 60 °C or Mechanochemical grinding | 1,2,3-Triazole-quinoline conjugate | beilstein-journals.org |

| 8-Hydroxyquinoline-azide | Organic system with alkyne | Copper-promoted click chemistry | 1,2,3-Triazole-tethered 8-hydroxyquinoline (B1678124) | researchgate.netasianpubs.org |

Enaminone Conjugates

Quinolinyl β-enaminone hybrids can be synthesized by reacting an aminoquinoline with a suitable β-enaminone precursor. nih.gov A common method involves the reaction of an acetophenone with dimethylformamide dimethyl-acetal (DMF-DMA) to generate a 3-(dimethylamino)-1-phenylprop-2-en-1-one intermediate. This intermediate is then hybridized with an aminoquinoline, such as 3-aminoquinoline, to yield the final β-enaminone conjugate. nih.gov Another classical approach that can lead to quinoline structures is the Pfitzinger reaction, which can be modified to use enaminones instead of traditional 1,3-dicarbonyl compounds, reacting with isatin (B1672199) in the presence of a base. rsc.org

Table 6: Synthesis of Enaminone-Quinoline Conjugates

| Quinoline Reactant | Enaminone Precursor | Method/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 3-Aminoquinoline | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Hybridization | Quinolinyl β-enaminone hybrid | nih.gov |

Medicinal Chemistry and Biological Activity of 2,8 Quinolinediamine Derivatives

Antiviral Efficacy and Mechanistic Investigations

The quinoline (B57606) scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in a variety of bioactive compounds. nih.gov Derivatives of quinoline containing trifluoromethyl groups, in particular, have demonstrated a range of pharmacological activities, including antiviral, antimalarial, and antimicrobial properties. researchgate.net

In the search for effective antiviral agents against the Zika virus (ZIKV), a flavivirus that has posed a significant public health challenge, researchers have investigated various compound libraries. nih.gov Among these, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have emerged as potent inhibitors of ZIKV replication in vitro. nih.govresearchgate.net Studies have shown that specific synthetic derivatives in this class exhibit expressive activity against ZIKV in Vero cell cultures. researchgate.net Medicinal chemistry approaches have led to the development of new 2,8-bis(trifluoromethyl)quinoline derivatives that inhibit ZIKV replication with greater potency than established drugs like chloroquine (B1663885) or mefloquine (B1676156). researchgate.net

Several 2,8-bis(trifluoromethyl)quinoline derivatives have been identified that show antiviral activity comparable or superior to mefloquine, an antimalarial drug also known to possess anti-ZIKV activity. nih.gov In comparative studies, mefloquine was found to be approximately three times more potent than chloroquine against ZIKV. nih.gov Certain quinoline derivatives, however, surpassed mefloquine's potency. nih.gov

Specifically, compounds designated as 141a and 142 demonstrated EC50 values of 0.8 µM, indicating a potency about five times higher than that of mefloquine against ZIKV replication. nih.gov Other analogs, such as 141b and 143 , were also more potent than the mefloquine reference, though less so than 141a and 142 . nih.gov The selectivity index (SI), which is the ratio of a compound's cytotoxicity to its effective concentration, for compound 141a was found to be 243, a value four times higher than that of mefloquine, highlighting its favorable profile of potent antiviral activity with lower associated cytotoxicity in the tested cell lines. nih.gov

Table 1: Comparative Potency of 2,8-Bis(trifluoromethyl)quinoline Derivatives Against ZIKV Replication EC50 represents the concentration of a drug that gives a half-maximal response. CC50 is the concentration that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to EC50.

| Compound | EC50 (µM) nih.gov | CC50 (µM) nih.gov | Selectivity Index (SI) nih.gov |

|---|---|---|---|

| Mefloquine | 3.9 | 23.1 | 5.9 |

| 141a | 0.8 | 194.2 | 242.8 |

| 141b | 2.1 | >300 | >142.8 |

| 142 | 0.8 | 106.3 | 132.9 |

| 143 | 1.4 | >300 | >214.3 |

In vitro studies have confirmed that 2,8-bis(trifluoromethyl)quinoline derivatives can effectively reduce ZIKV RNA production. nih.gov The mechanism of action for quinoline derivatives against viruses can vary. For some viruses, it is suggested that surface proteins are a likely molecular target. mdpi.com In the context of flaviviruses like ZIKV, one identified mechanism for related compounds involves targeting the interface between the viral protease NS3 and its cofactor NS2B, inhibiting viral protease function. healthresearch.org In silico analyses have also been employed to understand the interaction of 2,8-bis(trifluoromethyl) quinoline analogs with biological targets. researchgate.net

The antiviral potential of the quinoline scaffold extends beyond ZIKV. nih.gov Research has explored the efficacy of various quinoline derivatives against a panel of other DNA and RNA viruses. mdpi.comnih.gov For instance, certain quindoline-derivatives have shown potent, G-quadruplex-mediated antiviral activity against Herpes Simplex Virus 1 (HSV-1). nih.gov

However, the activity is not always broad-spectrum. A study evaluating a series of camphene (B42988) derivatives, which can be related to the broader class of compounds investigated for antiviral properties, showed weak inhibiting activity against the Marburg pseudotype virus (IC50 > 50 μM). mdpi.com The same study found that these specific derivatives did not demonstrate significant inhibitory activity against viral particles pseudotyped with the Ebola virus glycoprotein (B1211001) (rVSV-ΔG-EboV-GP), indicating that their antiviral action is not universal across all enveloped viruses. mdpi.com

Anti-Zika Virus (ZIKV) Activity of 2,8-Bis(trifluoromethyl)quinoline Analogs

Comparative Potency Against ZIKV Replication (e.g., vs. Mefloquine, Chloroquine)

Antiparasitic and Antimalarial Applications

The quinoline core is historically significant in the development of antiparasitic and antimalarial drugs, with quinine (B1679958), chloroquine, and mefloquine being prime examples. nih.govmdpi.com Research continues to leverage this scaffold to develop new agents, including hybrid compounds and derivatives aimed at overcoming drug resistance. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel antimalarials. nih.gov 2,8-Quinolinediamine derivatives and related structures have been evaluated for their efficacy against such strains. The W2 strain of P. falciparum is a well-known chloroquine-resistant variety. mdpi.com

Studies on mefloquine analogs, which share the 2,8-bis(trifluoromethyl)quinoline core, have shown activity against the W2 strain. For example, carbamate (B1207046) derivatives of mefloquine (MQ-14b-d) displayed IC50 values ranging from 24 to 74 nM against the P. falciparum W2 strain. mdpi.com Another study on quinoline-pyrimidine linked calixarene (B151959) derivatives reported good antimalarial activity, with some compounds showing IC50 values comparable to chloroquine. nih.gov Furthermore, other heterocyclic systems tethered to quinoline-like structures have shown promise. A series of pyrimidine-based sulfonamide derivatives demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Two standout compounds, SZ9 and SZ14 , exhibited potent effects against the W2 strain. rsc.org

Table 2: In Vitro Antimalarial Activity of Selected Compounds Against P. falciparum Strains IC50 represents the concentration of a drug that gives a half-maximal inhibitory response.

| Compound | Target Strain | IC50 rsc.org |

|---|---|---|

| SZ9 | W2 (CQ-resistant) | 3.22 µM |

| SZ14 | W2 (CQ-resistant) | 2.84 µM |

Antitrypanosomal Activity (e.g., against Trypanosoma brucei rhodesiense)

Derivatives of this compound are among the heterocyclic compounds that have been investigated for their potential as antiparasitic agents. Research into related quinoline structures has shown that modifications to the quinoline core can lead to significant activity against various parasites. For instance, studies on bisbenzofurans, which share certain structural similarities with polyaromatic compounds like quinolines, have demonstrated that the introduction of cationic substituents can influence their antitrypanosomal efficacy. One such study found a bisamidine derivative with antitrypanosomal activity comparable to existing drugs like pentamidine (B1679287) and melarsoprol. researchgate.net This highlights the potential of strategically modified heterocyclic systems in the development of new treatments for trypanosomiasis. While direct data for this compound against Trypanosoma brucei rhodesiense is limited in the provided search results, the activity of related quinoline and aromatic compounds suggests a promising area for future investigation. researchgate.net

Efficacy Against Trichomonas vaginalis by 2,8-Bis(trifluoromethyl)quinoline Analogs

Trichomoniasis, caused by the protozoan parasite Trichomonas vaginalis, is a prevalent sexually transmitted infection. The emergence of drug-resistant strains necessitates the development of new therapeutic agents. In this context, two 2,8-bis(trifluoromethyl)quinoline analogs, designated QDA-1 and QDA-2, have been evaluated for their trichomonacidal activity. nih.govresearchgate.net

In vitro studies revealed that QDA-1 demonstrated a significant dose-dependent effect on the viability of T. vaginalis trophozoites. It achieved complete reduction of trophozoite viability at a concentration of 160 µM, with a calculated half-maximal inhibitory concentration (IC50) of 113.8 µM. nih.govresearchgate.net In contrast, QDA-2 was less potent, reducing parasite viability by 76.9% at the highest tested concentration. nih.govresearchgate.net Further investigation into the mechanism of action of QDA-1 indicated that it completely inhibited the growth of T. vaginalis and induced oxidative stress, as evidenced by increased production of reactive oxygen species and lipid peroxidation after 24 hours of treatment. nih.gov

Molecular docking studies suggested that QDA-1 has a favorable binding mode within the active sites of several key T. vaginalis enzymes, including purine (B94841) nucleoside phosphorylase, lactate (B86563) dehydrogenase, triosephosphate isomerase, and thioredoxin reductase. nih.govresearchgate.net Although QDA-1 exhibited some cytotoxicity against Vero cells, its cytotoxic concentration was higher than the concentration required to eliminate the parasite, suggesting a degree of selectivity. nih.govresearchgate.net

Table 1: In Vitro Activity of 2,8-Bis(trifluoromethyl)quinoline Analogs Against T. vaginalis

| Compound | IC50 (µM) | Maximum Inhibition (%) | Concentration for Max Inhibition (µM) |

| QDA-1 | 113.8 | 100 | 160 |

| QDA-2 | Not Determined | 76.9 | Not Specified |

Data sourced from multiple studies. nih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies for Antiparasitic Potency

The antiparasitic potency of quinoline-based compounds is highly dependent on their structural features. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance biological activity.

For antitrypanosomal and antileishmanial agents, the nature and position of substituents on the quinoline ring are critical. researchgate.netacs.org Studies on related 3-arylquinolines have shown that modifications at the C-2, C-3, and C-7 positions significantly impact their efficacy and selectivity against parasites versus host cells. acs.org For instance, replacing the C-2 amino group with hydrogen in one series of 3-arylquinolines led to a loss of activity, demonstrating the importance of this substituent. acs.org Similarly, the introduction of cationic groups has been shown to be a key factor in the antitrypanosomal activity of other aromatic compounds. researchgate.net

Regarding the 2,8-bis(trifluoromethyl)quinoline analogs active against T. vaginalis, the difference in potency between QDA-1 and QDA-2, which share the same core but differ in their side chains, underscores the importance of the substituent groups in determining biological activity. nih.govresearchgate.net The specific structural differences between QDA-1 and QDA-2 are not detailed in the provided results, but their varied efficacy highlights a clear structure-activity relationship.

Antimicrobial and Antituberculosis Potentials

General Antimicrobial Properties of Quinolinediamine-Related Compounds

Quinolinediamine-related compounds and other quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The quinoline scaffold is a well-established pharmacophore found in numerous natural and synthetic compounds with therapeutic applications, including antibacterial, antifungal, and antiprotozoal agents. nih.govthepharmajournal.com

Research has shown that derivatives of quinoline can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of quinuclidine-based compounds, which are structurally related to quinolines, exhibited moderate to high potency against various bacterial strains, including some that are resistant to standard antibiotics like gentamicin. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the quinoline ring. In some cases, the presence of electron-donating groups, such as a methyl group, can affect the activity differently than electronegative groups like halogens or nitro groups. nih.gov

The general antimicrobial potential of the quinoline class of compounds makes them a valuable starting point for the development of new drugs to combat a wide range of microbial infections. nih.govthepharmajournal.com

Activity Against Mycobacterium tuberculosis (Drug-Sensitive and Resistant Strains)

Quinolinediamine derivatives are part of a broader class of quinoline-based compounds that have shown significant promise as antitubercular agents, active against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tb). nih.govmdpi.com The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics, and quinolines have been a key area of research. nih.govmdpi.com

Studies on 2-(quinolin-4-yloxy)acetamides, for example, have yielded compounds with potent in vitro activity against M. tb, with minimum inhibitory concentration (MIC) values as low as 0.05 µM. nih.gov Importantly, these compounds retained their activity against drug-resistant clinical isolates. nih.gov Similarly, novel isatin-tethered quinolines have been developed that show superior activity against both MDR and XDR strains of M. tb. mdpi.com For instance, compounds Q8b and Q8h from one study displayed MIC values of 0.24 µg/mL and 0.98 µg/mL against an MDR strain, and 1.95 µg/mL and 3.9 µg/mL against an XDR strain, respectively. mdpi.com

The data indicate that the quinoline scaffold is a robust platform for developing novel anti-TB agents capable of overcoming existing drug resistance mechanisms. nih.govmdpi.com

Table 2: Activity of Selected Quinoline Derivatives Against M. tuberculosis Strains

| Compound | M. tb Strain | MIC (µg/mL) |

| Q8b | MDR | 0.24 |

| Q8h | MDR | 0.98 |

| Q8b | XDR | 1.95 |

| Q8h | XDR | 3.90 |

| 8-nitroquinoline (B147351) analog | H37Rv | 1.0 |

Data compiled from multiple studies on quinoline derivatives. mdpi.comamazonaws.com

Role of Substituents (e.g., Cyclopentyl, Cyclohexyl) in Antimycobacterial Efficacy

The antimycobacterial efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline nucleus. amazonaws.com Structure-activity relationship studies have highlighted the crucial role that specific alkyl groups, such as cyclopentyl and cyclohexyl, play in determining the potency of these compounds against M. tb. amazonaws.com

In one study, a series of quinoline compounds with different substitutions were synthesized and evaluated. An 8-nitroquinoline analog bearing cyclohexyl groups at the 2 and 4 positions demonstrated excellent activity, with a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL, which is comparable to the first-line anti-TB drug isoniazid. amazonaws.com The presence of cyclopentyl and cyclohexyl groups was identified as a critical factor for the activity of this class of compounds. amazonaws.com

Further analysis revealed that compounds with four or five-membered cyclic rings (like cyclobutyl and cyclopentyl) generally exhibited better activity than their acyclic counterparts. amazonaws.com For instance, the compound 2,8-dicyclopentyl-4-methylquinoline showed 100% inhibition of M. tb at a concentration of 6.25 µg/mL, whereas its monosubstituted counterparts were less potent. amazonaws.com This indicates that both the type of cyclic substituent and the degree of substitution are key determinants of antimycobacterial efficacy.

Other Pharmacological Investigations

Central Nervous System (CNS) Activity of Heterocyclic Amines (Quinoline-Related)

Heterocyclic amines, particularly those containing a quinoline nucleus, are recognized for their potential to act on the central nervous system (CNS). researchgate.net Their inherent hydrophobicity can facilitate crossing the blood-brain barrier, a critical step for CNS-targeted agents. researchgate.net

Tricyclic nitrogen-containing compounds, including fused quinoline amines, have been designed and synthesized as pharmacologically active agents targeting the CNS. unifiedpatents.comgoogle.com These compounds have shown potential for treating conditions such as schizophrenia, Parkinson's disease, anxiety, and depression. unifiedpatents.comgoogle.com For instance, the synthesis of 1,2,3,4-tetrahydro-N3,N3-dipropyl-3,8-quinolinediamine has been documented as part of the development of novel heterocyclic amines with CNS activity. google.com These tricyclic amine derivatives have been investigated for their sedative effects, with some enantiomers showing more potent activity than others. nih.gov

Furthermore, specific quinoline derivatives have been developed as antagonists for the neurokinin-3 (NK3) receptor, which is implicated in various CNS disorders. researchgate.net Optimization of quinoline-based compounds has led to the identification of potent NK3 receptor antagonists with excellent CNS penetration. researchgate.net

Table 1: Examples of Quinoline-Related Compounds with CNS Activity

| Compound Class | Target/Activity | Potential Application | Reference |

|---|---|---|---|

| Tricyclic Fused Quinoline Amines | General CNS Activity | Schizophrenia, Parkinson's Disease, Anxiety, Depression | unifiedpatents.comgoogle.comgoogle.com |

| Tricyclic Amines | Sedative Effects | Sedatives | nih.gov |

| Quinoline NK3 Receptor Antagonists | NK3 Receptor Blockade | CNS Disorders | researchgate.net |

Enzyme Inhibition (e.g., Urease, Thymidine (B127349) Phosphorylase, Beta-Glucuronidase, α-Amylase)

The inhibition of specific enzymes is a key strategy in drug discovery. Quinoline derivatives have been investigated as inhibitors of various enzymes. While specific data on this compound derivatives against urease, thymidine phosphorylase, beta-glucuronidase, and α-amylase is limited in the provided results, the broader class of quinoline-containing compounds has shown significant enzyme inhibitory potential.

For example, phenothiazines, which are structurally distinct but also heterocyclic, are known inhibitors of NDH-2, an essential respiratory enzyme in Mycobacterium tuberculosis. nih.gov This has spurred interest in other heterocyclic scaffolds, like quinolinyl pyrimidines, which have been identified as potent NDH-2 inhibitors and show a good correlation between enzyme inhibition and cellular activity against tuberculosis. nih.gov

Urease, a nickel-containing enzyme, is a target for treating infections caused by bacteria like Helicobacter pylori. nih.govnih.gov The development of urease inhibitors is an active area of research. archivesofmedicalscience.com Inhibitors often work by interacting with the nickel ions in the enzyme's active site. nih.govresearchgate.net While direct inhibition by this compound is not detailed, related heterocyclic compounds are being explored. For instance, oxazole-based imidazopyridine scaffolds have demonstrated significant urease inhibition, with some analogs being more potent than the standard drug thiourea. nih.gov Quinoline-urea-benzothiazole hybrids have also been designed and evaluated for their biological activities. nih.gov

Table 2: Enzyme Inhibition by Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Quinolinyl Pyrimidines | NDH-2 | Anti-tuberculosis | nih.gov |

| Oxazole-based Imidazopyridines | Urease | Anti-ulcer, antibacterial | nih.gov |

| Quinoline-urea-benzothiazole Hybrids | Various (Antimycobacterial) | Drug development | nih.gov |

| Hydroxamic Acids | Urease | Anti-ulcer | nih.govresearchgate.net |

Antioxidant Properties of 8-Hydroxyquinoline (B1678124) Derivatives

Oxidative stress is implicated in numerous diseases, making antioxidants a subject of intense research. While the prompt specifically mentions 8-hydroxyquinoline derivatives, it is a related and important subclass of quinolines known for these properties. The antioxidant capacity of quinoline derivatives is often linked to their ability to scavenge free radicals.

Derivatives of 8-hydroxyquinoline, such as 2-amino-8-hydroxyquinoline (A8HQ), have been studied for their biological interactions. nih.gov The antioxidant properties of flavonoids containing hydroxyl groups are well-documented, and similar structure-activity relationships can be seen in other phenolic compounds. mdpi.com For instance, the position of hydroxyl groups on a flavonoid ring system plays a crucial role in its radical scavenging activity. While direct data on the antioxidant properties of this compound is not prominent in the search results, the presence of the amino and quinoline moieties suggests potential for such activity, an area that warrants further investigation.

Table 3: Antioxidant Activity of Related Compound Classes

| Compound Class | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| Hydroxy-flavones | DPPH Assay, Xanthine Oxidase Inhibition | Substitution pattern dictates activity (radical scavenging vs. enzyme inhibition) | |

| Flavonoids from Quercus mongolica | DPPH Assay | Hydroxyl groups at specific positions enhance antioxidant activity | mdpi.com |

| 2-Aryl Benzothiazole Derivatives | DPPH and ABTS Assays | Several compounds showed better activity than standard ascorbic acid |

Interaction with Human Plasma Proteins (e.g., HSA, AGP, HGG)

The interaction of drug candidates with plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AGP) is a critical factor in their pharmacokinetic profile, affecting distribution and availability. nih.govrsc.org

A study on 2-amino-8-hydroxyquinoline (A8HQ), a derivative structurally related to this compound, investigated its interaction with different isomers of HSA. nih.gov The study found that A8HQ binds to HSA with moderate affinity, primarily through hydrophobic interactions and hydrogen bonding. nih.gov The binding constant (K_a) was determined to be 1.38 ± 0.05 × 10(5) M(-1) at physiological pH. nih.gov Molecular modeling and displacement studies indicated that A8HQ preferentially binds to Sudlow's site I in subdomain IIA of the protein. nih.gov This binding was also found to induce conformational changes in the secondary and tertiary structure of HSA. nih.gov

The binding of drugs to plasma proteins is a reversible process, with binding constants for many drugs to HSA typically falling in the range of 1x10^4 to 1x10^6 M^-1. nih.gov AGP is another important transport protein, primarily binding basic and neutral compounds. rsc.org Understanding these interactions is crucial for predicting a drug's behavior in the body. cespu.ptsovicell.com

Table 4: Binding of 2-Amino-8-hydroxyquinoline (A8HQ) to Human Serum Albumin (HSA)

| Parameter | Value | Conditions | Significance | Reference |

|---|---|---|---|---|

| Binding Constant (K_a) | 1.38 ± 0.05 × 10(5) M⁻¹ | pH 7.4, 298 K | Moderate binding affinity | nih.gov |

| Binding Site | Sudlow's Site I (Subdomain IIA) | Physiological | Determines potential drug-drug interactions | nih.gov |

| Primary Interactions | Hydrophobic, Hydrogen Bonding | Physiological | Elucidates the nature of the binding forces | nih.gov |

| Effect on HSA | Induces secondary and tertiary structural changes | Physiological | Binding can alter protein conformation and function | nih.gov |

Coordination Chemistry of Quinolinediamine Ligands and Their Metal Complexes

Ligand Design and Metal Complexation Strategies Relevant to Quinolinediamines

The design of ligands is a cornerstone of coordination chemistry, and quinoline (B57606) derivatives are particularly valued for their versatile binding capabilities. researchgate.net The inclusion of one or more amine groups on the quinoline ring, as in 2,8-quinolinediamine, creates powerful chelating agents that can coordinate with a variety of metal ions.

Chelation Properties of Quinoline-Based Ligands with Transition Metal Ions

Quinoline-based ligands, particularly those featuring amino or hydroxyl groups, are effective chelating agents for transition metal ions. scirp.org The 8-aminoquinoline (B160924) scaffold, for example, is a well-studied bidentate ligand that coordinates to metal centers through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. bendola.comresearchgate.net This chelation enhances the stability of the resulting complex compared to coordination with monodentate ligands.

The presence of a second amino group, as in this compound, offers the potential for more complex binding interactions. Depending on the metal ion's size, preferred coordination number, and the reaction conditions, the ligand could act as a bidentate or a tridentate donor. The nitrogen atoms within the structure, possessing lone pairs of electrons, are the primary donor sites that readily form coordination bonds with electron-deficient metal centers. bepls.comckthakurcollege.net The stability and properties of these complexes are influenced by steric and electronic effects contributed by the ligand. researchgate.net

Synthesis and Characterization of Novel Coordination Complexes

The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of a metal salt (e.g., chloride or acetate (B1210297) salts of Co(II), Ni(II), Cu(II), Zn(II)) with the ligand in a suitable solvent, such as methanol (B129727) or ethanol. bendola.comjchemlett.com The mixture is often heated and stirred to facilitate the complexation reaction, leading to the precipitation of the coordination complex.

A comprehensive suite of analytical techniques is employed to characterize these novel complexes and confirm their structure and purity:

Elemental Analysis: Determines the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, and nitrogen.

FTIR Spectroscopy: Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation with the metal ion. bendola.com

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in understanding its geometry. bendola.com

NMR Spectroscopy: Elucidates the structure of diamagnetic complexes in solution.

Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

Molar Conductance Measurements: Determines whether the complexes are electrolytic or non-electrolytic in nature. bendola.com

Magnetic Susceptibility Measurements: Helps in determining the geometry of the complexes based on their magnetic properties. ckthakurcollege.net

Thermogravimetric Analysis (TGA): Confirms the presence of coordinated or lattice water molecules. bendola.com

X-ray Diffraction: Provides definitive information on bond lengths, bond angles, and the precise coordination geometry of crystalline complexes. rsc.org

Table 1: Characterization of Transition Metal Complexes with a Quinoline Schiff Base Ligand (HL) Derived from 8-Aminoquinoline

| Complex Formula | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | Brown | 10.5 | 4.95 | Octahedral |

| [Ni(L)₂(H₂O)₂] | Greenish Brown | 12.3 | 3.15 | Octahedral |

| [Cu(L)(H₂O)]CH₃COO | Dark Brown | 75.6 | 1.82 | Not Specified |

| [Zn(L)(H₂O)]CH₃COO | Yellowish Brown | 80.1 | Diamagnetic | Not Specified |

| [Pd(HL)Cl₂] | Dark Brown | 8.8 | Diamagnetic | Square Planar |

Data sourced from a study on a Schiff base derived from 8-aminoquinoline and 2-hydroxy-5-nitrobenzaldehyde. bendola.com

Examination of Binding Modes and Coordination Geometries in Quinolinediamine Complexes

The binding mode of a quinolinediamine ligand is dictated by which of its donor atoms bind to the central metal ion. For a ligand like this compound, bidentate chelation involving the quinoline nitrogen and one of the amino nitrogens is highly probable. For instance, coordination via the N(1) of the quinoline ring and the N(8) of the amino group is a common and stable arrangement seen in 8-aminoquinoline derivatives. bendola.com

The resulting coordination geometry of the complex is determined by the coordination number of the central metal ion. libretexts.orgwikipedia.org Common geometries include:

Octahedral: With a coordination number of six, this is a frequent geometry for many transition metal complexes, such as those of Co(II) and Ni(II). bendola.comlibretexts.org

Tetrahedral: Typically found for complexes with a coordination number of four. libretexts.org

Square Planar: Often observed for d⁸ metal ions like Pd(II), Pt(II), and sometimes Ni(II). bendola.comlibretexts.org

For example, studies on a Schiff base derived from 8-aminoquinoline showed that it formed octahedral complexes with Co(II) and Ni(II) with a 1:2 metal-to-ligand ratio, and a square planar complex with Pd(II). bendola.com A different quinoline-based Schiff base ligand formed mononuclear complexes with Ni(II) and Cu(II), exhibiting a 1:2 and 1:1 metal-to-ligand ratio, respectively. rsc.org The specific geometry is a result of the interplay between the metal's electronic configuration and the ligand's steric and electronic properties.

Biological Applications of Metal-Quinolinediamine Complexes

The coordination of quinolinediamine ligands to metal centers can significantly enhance their biological activity, leading to the development of novel therapeutic and diagnostic agents. nih.gov This synergistic effect between the metal and the ligand is a key principle in the design of metallodrugs. nih.gov

Development of Metallodrugs with Anticancer Activity

Quinoline-based compounds and their metal complexes have emerged as a promising class of anticancer agents. nih.gove-century.us The coordination with a metal ion often enhances the cytotoxicity of the quinoline ligand. nih.gov This increased activity is attributed to the combined effects of the metal, which can participate in redox reactions or bind to biological targets, and the ligand, which can facilitate cellular uptake due to its lipophilic nature and interact with biomolecules like DNA. nih.gov

For instance, four novel rhodium(III) complexes bearing quinoline–benzopyran ligands demonstrated selective and potent cytotoxicity against cisplatin-resistant lung cancer cells (A549/DDP), with IC₅₀ values in the low micromolar to nanomolar range (0.08–2.7 μM), significantly more active than the free ligands (IC₅₀ > 89.2 μM). rsc.org These complexes are believed to induce apoptosis by causing DNA damage and triggering mitochondrial dysfunction. rsc.org Similarly, various metal complexes of ligands derived from polycyclic aromatic compounds have shown excellent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with some exhibiting IC₅₀ values below 10 μg/mL. nih.gov

Table 2: Anticancer Activity of Selected Rhodium(III) Quinoline-Benzopyran Complexes

| Compound | Ligand | IC₅₀ in A549/DDP Cells (μM) |

|---|---|---|

| RhN1 | QB1 | 2.7 ± 0.3 |

| RhN2 | QB2 | 1.9 ± 0.2 |

| RhS | QB3 | 0.12 ± 0.01 |

| RhQ | QB4 | 0.08 ± 0.01 |

| Cisplatin | - | 28.5 ± 1.2 |

Data represents the concentration required to inhibit 50% of cell growth in a cisplatin-resistant lung cancer cell line. rsc.org

Exploration of Bioinorganic Applications in Cell Biology

Beyond their direct cytotoxic effects, metal-quinolinediamine complexes serve as valuable tools in bioinorganic chemistry to probe and manipulate cellular processes. nih.govfrontiersin.org Their unique chemical and physical properties, such as luminescence and redox activity, make them suitable for a range of applications.

Cellular Imaging: Certain metal complexes, particularly those with rhodium(III), exhibit fluorescence, allowing them to be used as imaging agents to visualize cellular structures. rsc.org A rhodium complex with a quinoline–benzopyran ligand was found to localize in the cell nucleus, enabling simultaneous therapeutic action and imaging. rsc.org

DNA Interaction Studies: A primary mechanism of action for many anticancer metallodrugs is their interaction with DNA. nih.gov Studies have shown that quinoline-based metal complexes can bind to and even cleave plasmid DNA, which is a strong indicator of their potential to disrupt cancer cell replication. nih.gov

Probing Cellular Processes: Designed polypyridyl transition metal complexes have been instrumental in studying charge transport within DNA. nih.gov These complexes can act as molecular probes to understand fundamental biological processes, such as how proteins mediate charge transfer along the DNA helix, which may have implications for DNA repair and damage signaling. nih.gov The unique geometries and electronic features of these metal complexes allow for the fine-tuning of their interactions with biological systems. nih.gov

Catalytic Applications of Quinolinediamine-Based Metal Complexes

The field of catalysis is significantly influenced by the design and application of metal complexes, where the choice of ligand plays a pivotal role in determining the catalyst's activity, selectivity, and stability. While specific research on the catalytic applications of metal complexes derived from this compound is not extensively documented in publicly available literature, the broader family of quinoline-based ligands and diamine ligands, in general, has been the subject of considerable investigation. This section will, therefore, discuss the catalytic applications of quinolinediamine-based metal complexes by drawing parallels from structurally related compounds and general principles in catalysis.

Role of Transition Metal Complexes in Industrial Catalysis

Transition metal complexes are cornerstones of industrial catalysis, facilitating a vast array of chemical transformations with high efficiency and selectivity. Their catalytic prowess stems from the ability of the metal center to exist in multiple oxidation states, readily coordinate with and activate substrates, and provide a template for bond-forming and bond-breaking processes. colab.ws The ligands surrounding the metal center are not mere spectators; they are crucial in tuning the electronic and steric properties of the catalyst, thereby influencing its performance. chemrxiv.org

Key industrial processes that rely on transition metal catalysts include:

Polymerization: Transition metal complexes, such as those based on iron and cobalt, are effective catalysts for the polymerization of olefins. For instance, bis(imino)pyridyl-cobalt(II) complexes have demonstrated very high activities in ethylene (B1197577) polymerization. le.ac.uk Iron complexes containing N-donor ligands have also been successfully employed as catalysts for acetylene (B1199291) and olefin polymerization, exhibiting good thermal stability and producing polymers with a high degree of polymerization. alfachemic.com

Hydrogenation and Reduction Reactions: The addition of hydrogen to unsaturated bonds is a fundamental industrial process. Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, are highly efficient hydrogenation catalysts. mdpi.commgesjournals.comnih.gov For example, anionic rhodium(III) complexes have been used for the hydrosilylation of ketones. rsc.org

Oxidation Reactions: The selective oxidation of organic substrates is critical in the chemical industry. Vanadium complexes with 8-hydroxyquinoline (B1678124) derivatives have shown high catalytic activity in the oxidation of alkanes using hydrogen peroxide. nih.govnih.gov Similarly, Schiff base complexes of various transition metals are known to catalyze the oxidation of organic compounds. mdpi.combendola.com

Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions are a powerful tool in this regard. rsc.org The directing-group strategy, often employing ligands like 8-aminoquinoline, has been instrumental in achieving site-selective C-H functionalization. rsc.org

CO2 Utilization: The conversion of carbon dioxide into valuable chemicals is a growing area of research. Cobalt and platinum complexes have been investigated for the catalytic incorporation of CO2 into cyclic carbonates and for the electrocatalytic reduction of CO2 to carbon monoxide. mdpi.comrsc.org

The versatility of transition metals, combined with the modularity of ligand design, allows for the development of catalysts tailored for specific industrial applications.

Design and Evaluation of Catalytic Systems Utilizing Diamine Ligands

Diamine ligands are a prominent class of chelating agents used in the design of transition metal catalysts. The two nitrogen donor atoms can form a stable chelate ring with the metal center, influencing the geometry and electronic structure of the resulting complex. The design principles for catalytic systems based on diamine ligands focus on several key aspects:

Bite Angle and Chelate Ring Size: The distance between the two nitrogen atoms and the geometry of the ligand backbone determine the bite angle of the ligand. This, in turn, influences the coordination geometry around the metal center and can have a profound impact on catalytic activity and selectivity.

Electronic Properties: The electronic nature of the diamine ligand, whether it is electron-donating or electron-withdrawing, can modulate the electron density at the metal center. This affects the metal's ability to participate in oxidative addition, reductive elimination, and other elementary steps of a catalytic cycle.

Steric Hindrance: The presence of bulky substituents on the diamine ligand can create a specific steric environment around the metal center. This can be used to control the access of substrates to the active site, thereby enhancing selectivity, particularly in asymmetric catalysis.

While direct catalytic studies on this compound complexes are scarce, research on related systems provides valuable insights. For example, cobalt complexes with bis(imino)-6,7-dihydro-5H-quinoline ligands have been shown to be highly active catalysts for ethylene polymerization upon activation with methylaluminoxane (B55162) (MAO). le.ac.uk The steric properties of the N-aryl substituents on the imino groups were found to influence the catalytic activity and the properties of the resulting polyethylene. le.ac.uk

The following table summarizes the catalytic performance of some cobalt complexes with bis(imino)-6,7-dihydro-5H-quinoline ligands in ethylene polymerization.

| Precatalyst | Activator | Activity (g PE / (mol(Co)·h)) | Polymer Molecular Weight (Mw / kg mol⁻¹) | Polydispersity (Mw/Mn) |

| Co1 (Ar = 2,6-Me₂C₆H₃) | MAO | 1.62 x 10⁷ | 5.69 | 2.10 |

| Co2 (Ar = 2,6-Et₂C₆H₃) | MAO | 1.25 x 10⁷ | 3.51 | 2.54 |

| Co3 (Ar = 2,6-i-Pr₂C₆H₃) | MAO | 0.98 x 10⁷ | 2.88 | 2.91 |

| Co4 (Ar = 2,4,6-Me₃C₆H₂) | MAO | 0.58 x 10⁷ | 4.32 | 1.98 |

| Co5 (Ar = 2,6-Et₂-4-MeC₆H₂) | MAO | 1.15 x 10⁷ | 3.76 | 2.63 |

| Data sourced from reference le.ac.uk |

Furthermore, iridium complexes featuring 8-oxyquinolinate ligands have been explored for their dual catalytic activity in transfer hydrogenation and photomediated transformations. nih.gov The electronic and steric properties of the substituents on the 8-oxyquinolinate ring were found to modulate the catalytic performance in the debromination of 2-bromoacetophenone. nih.gov

The following table presents the catalytic activity of different iridium complexes in a photomediated debromination reaction.

| Catalyst | Substituent on 8-oxyquinolinate | Yield (%) |

| Ir1 | H | 45 |

| Ir2 | 5,7-di-Me | 76 |

| Ir3 | 5,7-di-Cl | 25 |

| Ir4 | 5,7-di-Br | 22 |

| Ir5 | 5-NO₂ | 15 |

| Data sourced from reference nih.gov |

Spectroscopic Characterization and Mechanistic Insights for 2,8 Quinolinediamine Research

Advanced Spectroscopic Techniques for Structural Elucidation of Quinolinediamines

A variety of spectroscopic methods are employed to determine the precise structure and characteristics of quinolinediamine compounds. These techniques, when used in conjunction, provide a comprehensive picture of the molecule's architecture and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of quinoline (B57606) derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. mdpi.com

¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms present. For instance, in quinoline derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, while protons on substituent groups appear at characteristic chemical shifts. mdpi.com The coupling constants between adjacent protons can help determine their spatial relationship. msu.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. kuleuven.be The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. nih.gov For example, the carbon atoms of the quinoline ring system show distinct signals that can be assigned to specific positions. kuleuven.be

¹⁹F NMR is utilized when fluorine atoms are present in the molecule. This technique is highly sensitive and can provide valuable information about the electronic environment of the fluorine substituent and its interactions with the rest of the molecule.

The combined use of these NMR techniques, often supplemented by two-dimensional experiments like COSY and NOESY, allows for the unambiguous assignment of all proton and carbon signals, leading to a complete structural determination. nih.gov The structures of newly synthesized quinoline derivatives are routinely confirmed using these methods. arkat-usa.orgacs.org

Table 1: Representative NMR Data for Quinolinediamine Derivatives

| Compound Type | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| O-substituted quinolinols | Marked changes in chemical shifts of nuclei at the seventh positions | Ring A showed low-frequency chemical shift values in N-alkyl, 8-alkoxyquinolinium halides | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | Alkyl group signals observed | Signals at 14.48, 44.41, 61.74, 62.56 ppm for one derivative and 14.47, 14.51, 61.03, 61.69, 62.51, 63.03 ppm for another | kuleuven.be |

| Donepezil (a benzylpiperidine derivative with a dimethoxy indanone ring) | Aromatic protons: 6.50-8.00 ppm; Overlapped peaks at 7.35–7.39 ppm (H18-H19-H20); Peaks at 6.64 ppm and 6.57 ppm | C6: 155.38 ppm; C8: 151.38 ppm; C5: 148.15 ppm; C17: 128.42 ppm; C9: 127.19 ppm | mdpi.com |

Infrared (IR) and Mass Spectrometry (MS) for Compound Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the characterization of newly synthesized compounds, including quinolinediamines. arkat-usa.orgnih.gov

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. For example, the stretching vibrations of N-H bonds in the amino groups of 2,8-quinolinediamine and the C=N bond within the quinoline ring will produce distinct absorption bands. arkat-usa.org The presence or absence of these bands confirms the successful synthesis or modification of the molecule. arkat-usa.org

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. uci.edu This technique provides a precise molecular weight, which is a fundamental characteristic of a compound. High-resolution mass spectrometry (HRMS) can even determine the elemental composition of a molecule, further confirming its identity. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues. youtube.com

Table 2: Spectroscopic Data for Quinoline Derivatives

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | C=O stretching, N-H stretching and bending, C-N stretching of amide group in intermediates. | Disappearance of amide bands and appearance of quinoline ring bands confirms cyclization. | arkat-usa.org |

| IR Spectroscopy | Characteristic band at ca. 1580 cm⁻¹ for quinolin-8-ol and ca. 1090 cm⁻¹ for 4,7-dichloroquinoline. | Assignment of δ(OH) and δ(CCl) modes, respectively. | researchgate.net |

| Mass Spectrometry | Provides the mass of the molecular ion (M), which equals the molecular weight. | Confirms the molecular weight of the synthesized compound. | uci.edu |

| Mass Spectrometry | Isotope peaks (M+1, M+2) and fragmentation patterns. | Provides information on elemental composition and structural fragments. | uci.eduyoutube.com |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties and Interactions

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This technique provides insights into the electronic transitions within the molecule and can be used to study its interactions with other molecules. ubbcluj.ro

The UV-Vis spectrum of a quinolinediamine derivative is characterized by absorption bands corresponding to π → π* and n → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the substituents on the quinoline ring and the solvent environment. msu.edu Changes in the absorption spectrum upon addition of a binding partner, such as a protein, can indicate the formation of a complex. spectroscopyonline.com For example, the interaction of quinoline derivatives with serum albumin often results in changes in the UV-Vis spectrum, suggesting a binding event. swu.ac.th

Spectroscopic Probes for Molecular Interactions and Biological Mechanisms

Understanding how quinolinediamines interact with biological targets, such as proteins, is crucial for elucidating their mechanism of action. Spectroscopic techniques are invaluable for studying these interactions in detail.

Fluorescence Spectroscopy in Protein-Ligand Binding Studies (e.g., with Serum Proteins)

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. nih.govunito.it Many proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA), contain intrinsic fluorophores like tryptophan residues. unito.it When a ligand binds near a tryptophan residue, it can cause a change in the fluorescence emission of the protein, a phenomenon known as fluorescence quenching. nih.gov

By titrating a protein solution with a quinolinediamine derivative and monitoring the fluorescence quenching, one can determine the binding affinity and stoichiometry of the interaction. nih.govtandfonline.com The mechanism of quenching (static or dynamic) can also be elucidated, providing further information about the nature of the complex. spectroscopyonline.com Studies have shown that quinoline derivatives can bind to serum albumins, and fluorescence quenching analysis has been used to characterize these interactions. swu.ac.thnih.gov

Table 3: Fluorescence Quenching Data for Quinolinediamine-Protein Interactions

| System | Observation | Conclusion | Reference |

| Quinoline amines and HSA | Quenching of Trp fluorescence upon addition of compounds. | Significant binding, static complex formation. | nih.govtandfonline.com |

| 2-phenylquinoline-polyamine conjugate and BSA | Reduced fluorescence upon complex formation. | Static quenching with elements of dynamic quenching. | spectroscopyonline.com |

| Quinoline derivatives and BSA/HSA | Fluorescence quenching through a static mechanism. | Binding constants (Kb) in the range of 10⁴-10⁵ L·mol⁻¹. | swu.ac.th |

Circular Dichroism (CD) Spectroscopy for Protein Secondary and Tertiary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins.

The far-UV CD spectrum (180-240 nm) is sensitive to the protein's secondary structure, such as α-helices and β-sheets. Changes in the far-UV CD spectrum upon ligand binding can indicate alterations in the protein's secondary structure content. The near-UV CD spectrum (260-320 nm) provides information about the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure.

Table 4: Application of CD Spectroscopy in Protein-Ligand Studies

| System | CD Spectral Region | Observation | Interpretation | Reference |

| Quinoline compounds and HSA | Far-UV | Minimal changes in CD spectra. | Minimal conformational changes of the protein upon binding. | nih.govtandfonline.com |

| Proteins in general | Far-UV (180-240 nm) | Negative bands at 222 and 208 nm; positive band at 193 nm. | Characteristic of α-helical structures. | libretexts.org |

| Proteins in general | Far-UV (180-240 nm) | Negative band at 218 nm; positive band at 195 nm. | Characteristic of β-sheet structures. | libretexts.org |

| Proteins in general | Near-UV (260-320 nm) | Signals reflect the environments of aromatic amino acid side chains. | Provides information about the tertiary structure of the protein. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating systems with unpaired electrons, such as free radicals or transition metal ions. ias.ac.inethz.ch While most organic molecules, including this compound, are diamagnetic (lacking unpaired electrons), EPR can still be employed to study their conformational dynamics through a method known as site-directed spin labeling (SDSL). ias.ac.in

In the SDSL-EPR approach, a stable paramagnetic probe, typically a nitroxide free radical, is chemically attached to a specific site on the molecule of interest. ias.ac.in The EPR spectrum of this spin label is highly sensitive to its local environment, including its mobility and accessibility to surroundings. ias.ac.in Any changes in the protein's or molecule's conformation will alter the motion of the attached spin label, which is directly reflected in the shape of the EPR spectrum. This allows for the monitoring of structural reorganizations and dynamics in biological macromolecules like proteins and nucleic acids. ias.ac.inmdpi.com By measuring the dipolar interaction between two spin labels placed at different locations on a molecule, it is possible to determine distances in the range of 8 to 60 Å, providing crucial information about conformational changes during biological interactions. ias.ac.in

Although direct EPR studies on the conformational dynamics of this compound are not prominently documented, research on related systems highlights the technique's potential. For instance, EPR studies on nitric oxide (NO) derivatives of hemeproteins have shown that the presence of quinoline can perturb the system, resulting in a distinct three-line hyperfine splitting in the EPR spectrum. nih.gov This spectral change suggests a distortion or rupture of the bond between the heme iron and its axial nitrogenous ligand, induced by the quinoline molecule. nih.gov This demonstrates that EPR can effectively probe subtle structural changes in a macromolecular complex upon interaction with a quinoline derivative. Therefore, SDSL-EPR stands as a viable and potent method for future research into the conformational dynamics of this compound and its interactions with biological targets.

Spectroscopic Investigations of Drug-Target Interactions (e.g., Heme Binding)

The interaction between quinoline-based compounds and heme is a critical area of study, particularly in the context of antimalarial drug mechanisms. nih.govacs.org Spectroscopic techniques are indispensable for elucidating the molecular details of these drug-target interactions.